2-Amino-5-methylthiophene-3-carboxamide
Overview
Description
2-Amino-5-methylthiophene-3-carboxamide is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Potential
Radiosensitizers and Bioreductively Activated Cytotoxins : A study explored the potential of nitrothiophene-5-carboxamides, structurally related to 2-amino-5-methylthiophene-3-carboxamide, as radiosensitizers and bioreductively activated cytotoxins. These compounds showed promise in vitro and in vivo for radiosensitization of hypoxic mammalian cells and tumors in mice, albeit with limitations due to systemic toxicity (Threadgill et al., 1991).
Azomethine Derivatives for Cytostatic Effect : Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, a compound similar to this compound, were studied for their cytostatic, antitubercular, and anti-inflammatory activities. The research emphasized the importance of structure-activity relationship for medical chemistry and pharmaceutical science (Chiriapkin et al., 2021).
Anticonvulsant Activity and In Silico Studies : Schiff bases of 2-aminothiophenes were synthesized and their anticonvulsant activities evaluated. The study, which included in silico properties, found these compounds to have potential as anticonvulsant agents (Kunda et al., 2013).
Chemical Synthesis and Analysis
Novel Synthesis Methods : Research has been conducted on novel methods for generating selective ligands for the 5-HT3 receptor, starting from derivatives of 2-aminothiophene-3-carboxamide. This illustrates the compound's utility in synthesizing biologically active molecules (Ameen, 2006).
Dyeing Polyester Fibers : Studies have demonstrated the use of certain derivatives of 2-aminothiophene-3-carboxamide in synthesizing dyes for polyester fibers. These dyes also exhibited antioxidant, antitumor, and antimicrobial activities, suggesting their potential in various life applications (Khalifa et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-amino-5-methylthiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-3-2-4(5(7)9)6(8)10-3/h2H,8H2,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGHAYAFIHAXOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545299 | |
Record name | 2-Amino-5-methylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51486-03-4 | |
Record name | 2-Amino-5-methylthiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50545299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-methylthiophene-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.